

# 3-Bromo-4-methylquinoline chemical properties

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## Compound of Interest

Compound Name: **3-Bromo-4-methylquinoline**

Cat. No.: **B1631785**

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An In-Depth Technical Guide to the Chemical Properties and Applications of **3-Bromo-4-methylquinoline**

## Abstract

**3-Bromo-4-methylquinoline** is a halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. As a derivative of quinoline, a "privileged scaffold" in drug discovery, it serves as a versatile synthetic intermediate.<sup>[1]</sup> The strategic placement of a bromine atom at the 3-position and a methyl group at the 4-position provides distinct reactivity and steric properties, making it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility for researchers and drug development professionals.

## Molecular Structure and Physicochemical Properties

**3-Bromo-4-methylquinoline** possesses a bicyclic aromatic structure where a benzene ring is fused to a pyridine ring. The bromine atom at the C3 position is a key functional handle for synthetic transformations, while the C4-methyl group influences the molecule's steric and electronic profile.

Table 1: Chemical Identifiers for **3-Bromo-4-methylquinoline**

Identifier	Value	Reference
CAS Number	59280-69-2	[2][3]
Molecular Formula	C <sub>10</sub> H <sub>8</sub> BrN	[3]
Molecular Weight	222.08 g/mol	[3]
Canonical SMILES	CC1=C(C=C2C=CC=CC2=N1)Br	
InChI Key	FVPCRATPCGFKSP-UHFFFAOYSA-N	

Table 2: Physicochemical Properties of **3-Bromo-4-methylquinoline** and Related Compounds

Property	3-Bromo-4-methylquinoline	4-Methylquinoline (Analog)	3-Bromoquinoline (Analog)
Physical State	Solid (Predicted)	Liquid	Light yellow liquid
Melting Point	Data not available	9-10 °C[4]	13-15 °C[5]
Boiling Point	Data not available	261-263 °C[4]	~223 °C
Density	Data not available	1.083 g/mL at 25 °C[4]	1.494 g/cm <sup>3</sup> at 25 °C
Solubility	Soluble in common organic solvents like ethanol, ether, and acetone (predicted).[6]	Slightly soluble in water; miscible with alcohol.[4][6]	Data not available
logP	Data not available	2.61[4]	3.03[7]

Note: Experimental physicochemical data for **3-Bromo-4-methylquinoline** is not widely published. Properties are inferred from structurally similar compounds.

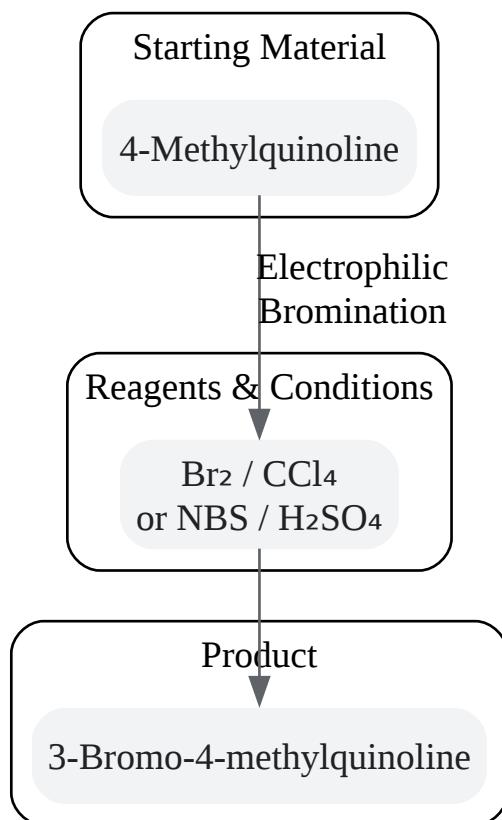
## Synthesis of 3-Bromo-4-methylquinoline

The synthesis of **3-Bromo-4-methylquinoline** can be approached through several established methodologies for quinoline synthesis and modification. A logical and common approach

involves the electrophilic bromination of 4-methylquinoline. Direct bromination of the quinoline ring can be complex, often yielding mixtures.<sup>[8]</sup> However, reaction conditions can be optimized to favor substitution at the electron-rich C3 position.

## Proposed Synthetic Pathway: Electrophilic Bromination

The direct bromination of 4-methylquinoline (lepidine) offers a straightforward route. The reaction proceeds via an electrophilic aromatic substitution mechanism where bromine is introduced onto the pyridine ring.



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Caption: Proposed synthesis of **3-Bromo-4-methylquinoline**.

## Detailed Experimental Protocol: Bromination of 4-Methylquinoline

This protocol is a representative procedure based on established methods for quinoline bromination and should be optimized for safety and yield.

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-methylquinoline (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetic acid.
- **Reagent Addition:** Slowly add a solution of bromine (1.0-1.2 eq) in the same solvent to the flask via the dropping funnel at room temperature. The reaction is exothermic and the addition should be controlled to maintain a steady temperature. Alternatively, N-bromosuccinimide (NBS) in sulfuric acid can be used as the brominating agent.
- **Reaction:** Stir the mixture at room temperature or with gentle heating (40-60 °C) for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- **Workup:** Once the reaction is complete, cool the mixture to room temperature. Quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ).
- **Extraction:** Neutralize the mixture with a saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure **3-Bromo-4-methylquinoline**.

## Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).<sup>[9]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **$^1\text{H}$  NMR:** The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings and a singlet for the methyl group. The protons on the pyridine ring ( $\text{H}_2$ ) will be the most deshielded.

- $^{13}\text{C}$  NMR: The carbon NMR spectrum should display ten unique signals corresponding to each carbon atom in the molecule.

Table 3: Predicted NMR Spectral Data for **3-Bromo-4-methylquinoline**

Nucleus	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Notes
$^1\text{H}$ NMR	~8.8 - 9.0	Singlet	H2 proton, deshielded by adjacent nitrogen.
~7.5 - 8.2	Multiplet		Aromatic protons on the benzene ring (H5, H6, H7, H8).
~2.5 - 2.7	Singlet		Methyl ( $\text{CH}_3$ ) protons at C4.
$^{13}\text{C}$ NMR	~150	Singlet	C2, adjacent to nitrogen.
~120 - 148	Multiple Singlets		Aromatic carbons of both rings.
~115	Singlet		C3, attached to bromine (ipso-carbon).
~18 - 20	Singlet		Methyl ( $\text{CH}_3$ ) carbon.

Note: Predicted values are based on standard chemical shifts for quinoline systems and substituent effects. Actual values may vary based on solvent and experimental conditions.[\[9\]](#)

## Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight. Due to the natural isotopic abundance of bromine (50.7%  $^{79}\text{Br}$  and 49.3%  $^{81}\text{Br}$ ), the molecular ion peak will appear as a characteristic pair of peaks ( $[\text{M}]^+$  and  $[\text{M}+2]^+$ ) with nearly equal intensity, separated by 2 m/z units.[\[9\]](#)

- Expected m/z: 220.98 ( $[\text{M}]^+$  for  $^{79}\text{Br}$ ) and 222.98 ( $[\text{M}+2]^+$  for  $^{81}\text{Br}$ ).

## General Protocol for Analytical Characterization

- Sample Preparation (NMR): Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard ( $\delta = 0.00$  ppm).[9]
- NMR Acquisition: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
- Sample Preparation (MS): Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- MS Acquisition: Analyze the sample using an ESI-TOF or similar high-resolution mass spectrometer to obtain an accurate mass measurement.

## Chemical Reactivity and Derivatization

The synthetic utility of **3-Bromo-4-methylquinoline** stems from its defined reactive sites, primarily the carbon-bromine bond.

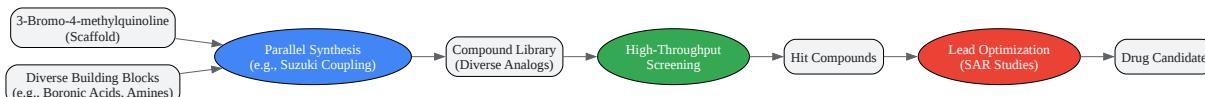
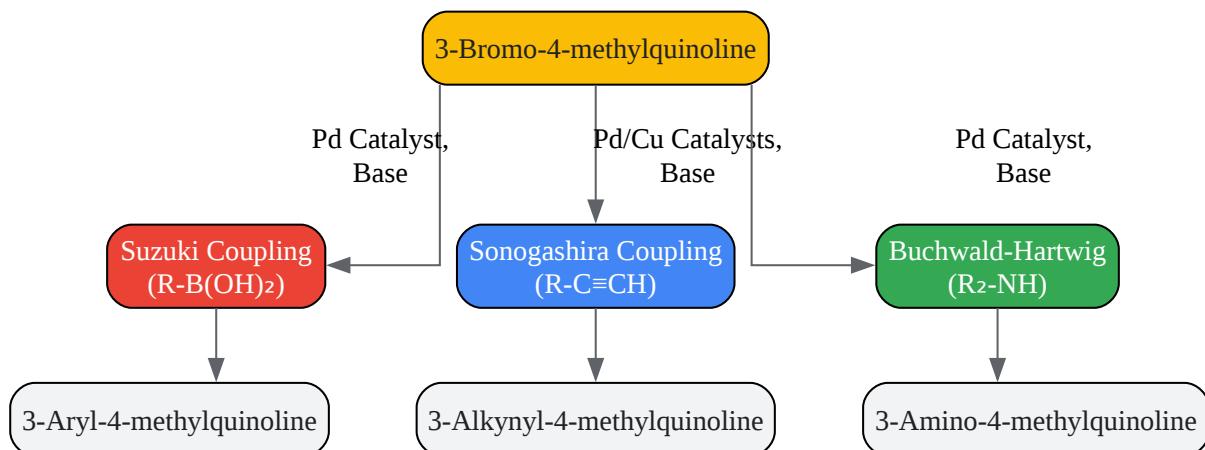
## Palladium-Catalyzed Cross-Coupling Reactions

The C3-bromine atom is an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds, which is fundamental in drug discovery for exploring structure-activity relationships (SAR).[1]

- Suzuki-Miyaura Coupling: Reacts with boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups.[1]
- Sonogashira Coupling: Couples with terminal alkynes to form alkynylated quinolines.
- Buchwald-Hartwig Amination: Forms C-N bonds by reacting with amines.
- Heck Coupling: Reacts with alkenes to introduce vinyl groups.

## Other Reactions

- N-Oxidation: The quinoline nitrogen can be oxidized to form the corresponding N-oxide, which alters the electronic properties and reactivity of the ring system.
- Methyl Group Functionalization: The C4-methyl group can potentially undergo condensation or oxidation reactions under specific conditions.



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